molecular formula C19H26BNO3 B12983734 2,2-Dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)propan-1-one

2,2-Dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)propan-1-one

Cat. No.: B12983734
M. Wt: 327.2 g/mol
InChI Key: JMHKYJMYZSXSHN-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)propan-1-one is a complex organic compound that features a boron-containing dioxaborolane ring attached to an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of an indole derivative with a boronic acid or boronate ester under palladium-catalyzed conditions . The reaction conditions often require a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering the boron-containing ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can introduce a wide range of functional groups onto the indole ring.

Scientific Research Applications

2,2-Dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)propan-1-one involves its interaction with molecular targets through the boron-containing dioxaborolane ring. This ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The indole moiety also contributes to the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,2-Dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)propan-1-one apart is its combination of the indole and dioxaborolane moieties, which provides unique reactivity and binding properties. This makes it particularly valuable in the synthesis of complex organic molecules and materials.

Properties

Molecular Formula

C19H26BNO3

Molecular Weight

327.2 g/mol

IUPAC Name

2,2-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl]propan-1-one

InChI

InChI=1S/C19H26BNO3/c1-17(2,3)16(22)12-11-21-14-10-8-9-13(15(12)14)20-23-18(4,5)19(6,7)24-20/h8-11,21H,1-7H3

InChI Key

JMHKYJMYZSXSHN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)NC=C3C(=O)C(C)(C)C

Origin of Product

United States

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